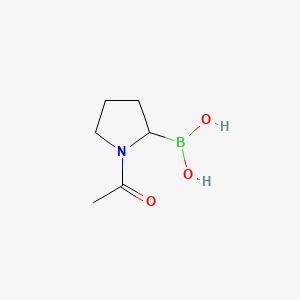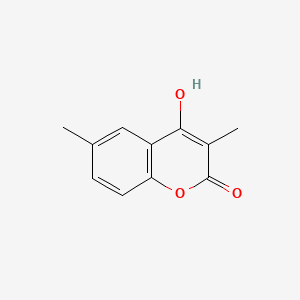![molecular formula C24H27ClN2O4S B568762 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate CAS No. 1105-85-7](/img/structure/B568762.png)
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is a chemical compound with the molecular formula C24H27ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorothioxanthene moiety linked to a piperazine ring via a propylidene bridge .
Métodos De Preparación
The synthesis of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate typically involves multiple steps. The initial step often includes the formation of the chlorothioxanthene core, followed by the introduction of the propylidene bridge and the subsequent attachment of the piperazine ring. The final step involves the formation of the succinate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothioxanthene moiety to its corresponding thioxanthene derivative.
Aplicaciones Científicas De Investigación
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is utilized in several scientific research applications:
Chemistry: It serves as a reactant in the synthesis of various organic compounds.
Biology: It is used in studies related to cellular signaling and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. This interaction can modulate various signaling pathways, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate can be compared with other similar compounds, such as:
Clopenthixol: Another thioxanthene derivative with similar therapeutic actions but different pharmacokinetic properties.
Zuclopenthixol: The cis isomer of clopenthixol, known for its higher potency and reduced sedative effects.
Flupenthixol: A related compound with distinct pharmacological profiles and clinical applications
Propiedades
IUPAC Name |
butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVQNNEZBGWQB-SYRJXDITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
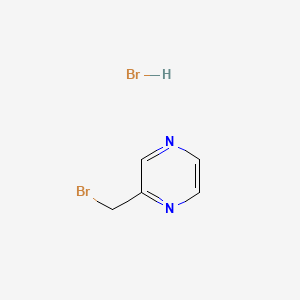

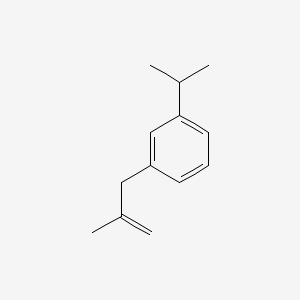
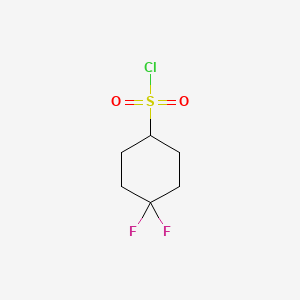
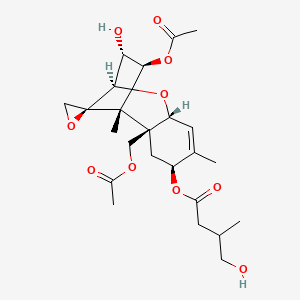
![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
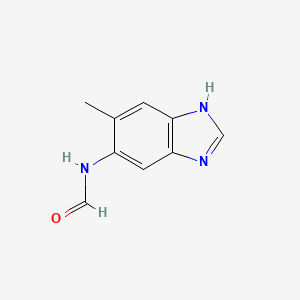
![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)
